An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. As a derivative of the piperazine-2,5-dione or cyclodipeptide scaffold, this molecule holds potential significance in medicinal chemistry and drug discovery.[1][2] Given the absence of published empirical data for this specific entity, this document serves as a prospective guide, outlining the essential experimental protocols and theoretical considerations necessary for its thorough physicochemical profiling. The methodologies detailed herein are grounded in established analytical techniques and are designed to furnish the critical data required for assessing its drug-like properties, including solubility, lipophilicity, stability, and ionization behavior. This guide is intended to be a self-validating system, where the causality behind experimental choices is explained, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a privileged scaffold in medicinal chemistry.[3] These cyclic dipeptides are prevalent in nature and are recognized for their structural rigidity, metabolic stability, and diverse biological activities.[1][4][5] The unique, constrained conformation of the DKP ring allows it to mimic peptide beta-turns, making it a valuable template for designing peptidomimetics that can interact with biological targets.[4]
The subject of this guide, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, is a synthetically conceived derivative. Its structure features N-methylation at positions 1 and 4, a methyl group at position 3, and a methoxy group also at position 3. These substitutions are anticipated to significantly influence its physicochemical properties compared to the parent piperazine-2,5-dione scaffold. The N-methylation is expected to impact solubility and hydrogen bonding capacity, while the geminal-dimethyl and methoxy substituents at C3 will affect lipophilicity and steric hindrance.
This guide will systematically detail the experimental procedures to quantify these properties, providing a roadmap for its evaluation as a potential drug candidate.
Predicted and Experimental Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development. The following sections outline the key parameters for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and the established methodologies for their determination.
2.1. Summary of Key Physicochemical Parameters
The following table summarizes the essential physicochemical properties to be determined for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.
| Property | Predicted/Expected Characteristics | Experimental Methodologies |
| Molecular Formula | C8H14N2O3 | Mass Spectrometry |
| Molecular Weight | 186.21 g/mol | Mass Spectrometry |
| Appearance | Likely a white to off-white solid | Visual Inspection |
| Melting Point | Expected to be a sharp, defined melting point | Differential Scanning Calorimetry (DSC) |
| Solubility | Variable, dependent on the solvent system | Shake-Flask Method with HPLC quantification |
| Lipophilicity (LogP) | Moderately lipophilic | RP-HPLC, Shake-Flask Method |
| pKa | Expected to be a weak base | Potentiometric Titration, NMR or UV-Vis Spectroscopy |
| Chemical Stability | To be determined | ICH Guideline Stability Studies |
2.2. Structural Elucidation and Confirmation
The definitive confirmation of the structure of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is a prerequisite for all other physicochemical assessments. A combination of spectroscopic techniques is essential for this purpose.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] For 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, both ¹H and ¹³C NMR will be crucial.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the two N-methyl groups, the C3-methyl group, the methoxy group, and the methylene protons of the piperazine ring.
-
¹³C NMR: Will reveal the number of distinct carbon environments. The chemical shifts of the two carbonyl carbons will be of particular interest as they can provide insights into the ring conformation.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments will be necessary to definitively assign all proton and carbon signals and to confirm the connectivity of the substituents.
Mass spectrometry provides the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. Tandem MS (MS/MS) can be used to study its fragmentation pattern, which can provide further structural confirmation.[1]
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic stretching frequencies of the amide C=O groups (typically around 1690 cm⁻¹) will be a key diagnostic feature.[6]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.
3.1. Synthesis
A plausible synthetic route for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione would likely involve the cyclization of a dipeptide precursor, followed by N-methylation. One potential approach is the catalytic hydroxy-directed peptide bond formation.[7]
Diagram of a Potential Synthetic Pathway
Caption: A potential synthetic route to the target compound.
3.2. Melting Point Determination using Differential Scanning Calorimetry (DSC)
The melting point provides an indication of the purity of a crystalline solid. DSC is a highly accurate method for determining the melting temperature and the enthalpy of fusion.[8][9]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.[10][11]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.[12]
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[13]
3.3. Aqueous Solubility Determination via the Shake-Flask Method
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[3][14]
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm PTFE syringe filter.[3]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method. A calibration curve of the compound at known concentrations must be generated for accurate quantification.[3]
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.[3]
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
3.4. Lipophilicity (LogP) Determination by RP-HPLC
Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key determinant of a drug's membrane permeability and pharmacokinetic properties.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[16][17]
Protocol:
-
Column and Mobile Phase: Use a C18 stationary phase. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (log k) against the known LogP values.[18]
-
Sample Analysis: Inject a solution of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and determine its retention time.
-
Calculation: Calculate the log k for the target compound and use the calibration curve to determine its LogP value.
3.5. Ionization Constant (pKa) Determination by Potentiometric Titration
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a critical parameter that influences solubility, absorption, and receptor binding.[19][20] Potentiometric titration is a classic and accurate method for pKa determination.[21]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in water or a co-solvent system to a known concentration (e.g., 1 mM).
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH while monitoring the pH with a calibrated pH electrode.[21]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[21]
3.6. Chemical Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[22] Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[23][24]
Protocol:
-
Study Design: Establish a stability protocol that specifies the storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH), time points for testing, and analytical methods to be used.[23][24]
-
Sample Storage: Store the compound in its intended container closure system under the specified conditions.
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a retest period or shelf-life.
Chiral Considerations
The presence of a chiral center at the C3 position of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione means that it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological properties, it is crucial to develop a chiral separation method.
4.1. Chiral HPLC for Enantiomeric Separation
Chiral HPLC using a chiral stationary phase (CSP) is the most common method for separating enantiomers.[25] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[26][27]
Protocol:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose-based) with different mobile phases (normal and reversed-phase) to identify a suitable separation system.[26]
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
-
Validation: Validate the analytical method for specificity, linearity, accuracy, and precision.
Conclusion
This technical guide provides a comprehensive, prospective framework for the systematic characterization of the physicochemical properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. While specific experimental data for this novel compound is not yet available, the detailed protocols and theoretical considerations presented herein offer a robust roadmap for its scientific evaluation. The successful execution of these experiments will yield the critical data necessary to assess its potential as a drug candidate and to guide its future development. The principles of scientific integrity, based on established and validated methodologies, are central to this guide, ensuring that the data generated will be reliable and reproducible.
References
- BenchChem. (2025). Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139.
- Junk, G. A., & Svec, H. J. (1964). Mass spectra of some cyclic dipeptides (2,5-diketopiperazines). Journal of the American Chemical Society, 86(20), 4412-4415.
- Yamamoto, K., Hayashi, M., Murakami, Y., Araki, Y., Otsuka, Y., Kashiwagi, T., ... & Ukeda, H. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177.
- Avdeef, A. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
- Ng, J., & Pevzner, P. A. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC.
- Unknown. (n.d.).
- Unknown. (2024). Solubility test for Organic Compounds.
- Zhang, H., Liu, J., & Li, J. (2014). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
- Mark, T. (2019).
- Unknown. (n.d.). Solubility Testing of Organic Compounds | PDF. Scribd.
- Specialist Pharmacy Service. (2019).
- Creative Bioarray. (n.d.).
- Britannica. (n.d.). Physical properties of heterocyclic compounds.
- D'Alonzo, D., De Fenza, M., & Iannelli, P. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI.
- Soares, S. O., & Ferreira, M. J. U. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
- Lin, S. Y. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. PubMed.
- Kim, D. D. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Pharmaceutical Online.
- Coriolis Pharma. (2024).
- Wang, Y., & Liu, H. (2008). A High-Throughput Method for Lipophilicity Measurement. PMC, NIH.
- Kaur, A., & Clark, B. J. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
- Aboul-Enein, H. Y., & El-Awady, M. I. (2002). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
- GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
- Valko, K. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- Purdue Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
- Unknown. (n.d.). Measuring the enthalpy and temperature of melting.
- Unknown. (n.d.). Heterocyclic compounds.
- Unknown. (n.d.).
- Unknown. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org.
- Zhang, Y., & Chen, Z. (2014). Determination of the PCM melting temperature range using DSC. Thermochimica Acta, 591, 56-61.
- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023).
- Lin, S. Y. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system.
- Al-Ghorbani, M., & Al-Dhubaibi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Marengo, E. R., Gisin, J., & Fairlie, D. P. (2008). understanding the molecular events involved in Nepsilon-(fumaroyl)diketopiperazine of L-Lys (FDKP) interactions. PubMed.
- Unknown. (n.d.). The FTIR spectra of the evolved gas from pyrolysis of DKP at 700 °C.
- Al-Ghorbani, M., & Al-Dhubaibi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
- LibreTexts, C. (2025). 4: Differential Scanning Calorimetry (DSC).
- Bargotya, S., & Singh, M. (2015). ESTIMATION OF SOME PHYSICO-CHEMICAL PARAMETERS OF NOVEL HETEROCYCLICS IN BINARY SOLVENT SYSTEM. TSI Journals.
- Wissinger, J. E., & Schepmann, H. G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
-
Unknown. (n.d.). Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C[18]. ResearchGate.
- Unknown. (n.d.). (PDF) Development of Methods for the Determination of pKa Values.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Qualitest FZE. (2025).
- Unknown. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
- Unknown. (n.d.). US3154552A - Methylation of piperazines.
- Wang, L., Tan, C., & Li, R. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654.
- Kráľová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-161.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. qualitest.ae [qualitest.ae]
- 12. pbc-caup.com [pbc-caup.com]
- 13. Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 20. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. pharmtech.com [pharmtech.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 25. csfarmacie.cz [csfarmacie.cz]
- 26. benchchem.com [benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
